molecular formula C15H13F3N2O B14208641 N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide CAS No. 833455-85-9

N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide

Cat. No.: B14208641
CAS No.: 833455-85-9
M. Wt: 294.27 g/mol
InChI Key: BIHAGQDKWJURDT-UHFFFAOYSA-N
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Description

N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

833455-85-9

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

N-[[6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]methyl]acetamide

InChI

InChI=1S/C15H13F3N2O/c1-10(21)19-9-13-6-3-7-14(20-13)11-4-2-5-12(8-11)15(16,17)18/h2-8H,9H2,1H3,(H,19,21)

InChI Key

BIHAGQDKWJURDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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